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The processivity of a DNA polymerase, defined as the number of nucleotides incorporated per

single enzyme-template binding event, is a critical parameter in molecular biology and drug

development.[1][2] High processivity is essential for efficient and rapid DNA replication,

particularly for long templates, and is a key determinant of the performance of a polymerase in

various applications, including polymerase chain reaction (PCR), DNA sequencing, and whole-

genome amplification. This guide provides a quantitative comparison of the processivity of

several common DNA polymerases, supported by experimental data and detailed

methodologies.

Quantitative Comparison of DNA Polymerase
Processivity
The processivity of DNA polymerases can vary dramatically, from a few nucleotides to tens of

thousands. This variation is influenced by the intrinsic properties of the polymerase and its

association with accessory proteins, such as sliding clamps. The following table summarizes

the processivity of several widely used DNA polymerases.
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DNA
Polymerase

Family
Organism of
Origin

Processivity
(nucleotides
per binding
event)

Key Features

Phi29 DNA

Polymerase
B

Bacillus subtilis

phage phi29
>70,000[3]

Exceptional

strand

displacement

and processivity,

high fidelity.[3]

E. coli DNA Pol

III Holoenzyme
C Escherichia coli >50,000[2][4]

The main

replicative

polymerase in E.

coli, requires a β-

clamp for high

processivity.[5][6]

T4 DNA

Polymerase
B

Bacteriophage

T4

Low (distributive)

without clamp,

high with gp45

clamp[7][8]

Possesses 3'-5'

exonuclease

(proofreading)

activity.[8]

KOD DNA

Polymerase
B

Thermococcus

kodakaraensis
>300

High fidelity and

elongation rate,

10-15 times

more processive

than Pfu.

Phusion DNA

Polymerase
B (Engineered) Pyrococcus-like

~10x Pfu, ~2x

Taq[9]

Fused with a

DNA-binding

domain for

enhanced

processivity and

fidelity.[9]

Taq DNA

Polymerase
A

Thermus

aquaticus
~50[4]

Thermostable,

lacks 3'-5'

proofreading

activity.
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Pfu DNA

Polymerase
B

Pyrococcus

furiosus
Low[8]

High fidelity due

to 3'-5'

proofreading

activity, but lower

processivity than

Taq.[8]

E. coli DNA Pol I A Escherichia coli Low[6][8]

Involved in DNA

repair and

Okazaki

fragment

processing.[2][8]

Eukaryotic Pol δ

and Pol ε
B Eukaryotes

High (with

PCNA)[2][6]

Major replicative

polymerases in

eukaryotes,

require PCNA for

high processivity.

[2][10]

The Role of Processivity Factors: Sliding Clamps
The remarkable processivity of replicative DNA polymerases is often not an intrinsic property

but is conferred by accessory proteins known as sliding clamps.[1][11] These ring-shaped

proteins, such as PCNA in eukaryotes and the β-clamp in bacteria, encircle the DNA and act as

a sliding platform that tethers the polymerase to the template, preventing its dissociation.[1][10]

[11][12] This interaction dramatically increases the number of nucleotides incorporated in a

single binding event.[2] The loading of these clamps onto the DNA is an ATP-dependent

process mediated by a clamp loader complex.[1][13]
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Figure 1. The sliding clamp is loaded onto DNA by a clamp loader in an ATP-dependent

manner. The DNA polymerase then binds to the clamp, which tethers it to the DNA, enabling

highly processive synthesis.

Experimental Protocols
The quantitative measurement of DNA polymerase processivity can be achieved through

various experimental techniques. Below are detailed protocols for two common methods: a gel-

based assay and a single-molecule FRET assay.

Gel-Based Processivity Assay
This method relies on visualizing the distribution of DNA product lengths synthesized by a

polymerase in a single binding event.

a. Materials:

Purified DNA polymerase

Radiolabeled or fluorescently labeled DNA primer

Single-stranded DNA template (e.g., M13mp18)

Deoxynucleoside triphosphates (dNTPs)

Reaction buffer specific to the polymerase

"Trap" DNA: a large excess of unlabeled primed template or a DNA-binding protein to

prevent re-initiation by dissociated polymerases

Stop solution (e.g., EDTA)

Denaturing polyacrylamide gel

Gel electrophoresis apparatus

Phosphorimager or fluorescence scanner

b. Experimental Workflow:
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Figure 2. Workflow for a gel-based DNA polymerase processivity assay.

c. Detailed Steps:

Reaction Setup: In a microcentrifuge tube, combine the DNA polymerase, radiolabeled or

fluorescently labeled primer annealed to the ssDNA template, and the appropriate reaction

buffer. The concentration of the primer-template should be in excess of the polymerase to

ensure that each template is bound by at most one polymerase molecule.

Initiation: Start the reaction by adding a mixture of all four dNTPs and a "trap" DNA. The trap

prevents polymerases that dissociate from the template from re-binding and initiating

synthesis on another template.

Time Course: Incubate the reaction at the optimal temperature for the polymerase. At various

time points (e.g., 30 seconds, 1, 2, 5 minutes), remove an aliquot of the reaction and

immediately add it to a tube containing a stop solution (e.g., 0.5 M EDTA) to quench the

reaction.

Gel Electrophoresis: The reaction products are denatured and separated by size on a

denaturing polyacrylamide gel.

Visualization and Analysis: The gel is visualized using a phosphorimager (for radiolabeled

primers) or a fluorescence scanner. The intensity of the bands corresponding to different

product lengths is quantified. The average number of nucleotides added per binding event is

then calculated to determine the processivity.

Single-Molecule FRET (Förster Resonance Energy
Transfer) Assay
This technique allows for the real-time observation of a single DNA polymerase molecule as it

moves along a DNA template.

a. Materials:

Purified DNA polymerase
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DNA template with a donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5)

positioned to report on the polymerase's movement.

Biotinylated DNA for surface immobilization

Streptavidin-coated microscope slide

Total Internal Reflection Fluorescence (TIRF) microscope

Reaction buffer with an oxygen-scavenging system to prevent photobleaching

dNTPs

b. Experimental Workflow:
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Figure 3. Workflow for a single-molecule FRET-based DNA polymerase processivity assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15589395?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


c. Detailed Steps:

Surface Preparation: A microscope slide is coated with streptavidin. Biotinylated DNA

templates containing the FRET pair are then immobilized on the surface.

Reaction Initiation: The reaction chamber is filled with a buffer containing the DNA

polymerase, dNTPs, and an oxygen-scavenging system.

Data Acquisition: The slide is imaged using a TIRF microscope. The donor fluorophore is

excited, and the fluorescence emission from both the donor and acceptor is recorded over

time for individual molecules. As the polymerase moves along the DNA, the distance

between the FRET pair changes, leading to a corresponding change in the FRET efficiency.

Data Analysis: The recorded fluorescence intensity traces are analyzed to identify periods of

continuous synthesis, which correspond to a steady change in FRET. The duration of these

events and the known rate of the polymerase can be used to calculate the length of the

synthesized DNA in a single binding event, thus determining the processivity.

Conclusion
The processivity of DNA polymerases is a fundamental property that dictates their suitability for

various molecular biology applications. Replicative polymerases, in conjunction with their

sliding clamp cofactors, achieve remarkable processivity, enabling the efficient duplication of

entire genomes. In contrast, polymerases involved in DNA repair or specialized synthesis often

exhibit lower processivity. The choice of a DNA polymerase for a specific research or diagnostic

application should, therefore, be guided by a thorough understanding of its processivity and

other key characteristics such as fidelity and speed. The experimental methods outlined in this

guide provide a framework for the quantitative assessment of this crucial enzymatic parameter.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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